molecular formula C20H24N2O4 B6539792 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide CAS No. 1060364-16-0

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide

Numéro de catalogue B6539792
Numéro CAS: 1060364-16-0
Poids moléculaire: 356.4 g/mol
Clé InChI: PCZDZPPMBDNWQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide (N-MECMPA) is an organic compound belonging to the phenoxyacetamides class of compounds. It is a white, odourless, crystalline powder that is insoluble in water, but soluble in organic solvents. N-MECMPA has been extensively studied in the scientific community due to its potential as a therapeutic agent for a variety of diseases.

Applications De Recherche Scientifique

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential applications in the treatment of a variety of diseases and conditions. It has been investigated as an anti-inflammatory agent, a potential cancer treatment, and a potential treatment for Alzheimer’s disease. It has also been studied as a potential treatment for diabetic nephropathy, a condition that affects the kidneys in people with diabetes. Additionally, this compound has been studied for its potential applications in the treatment of asthma, bronchitis, and allergic rhinitis.

Mécanisme D'action

Target of Action

The primary target of F5097-1434 is the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a transmembrane protein that is overexpressed in various solid tumors, including non-small cell lung, prostate, sarcomas, and breast cancers . It plays a crucial role in promoting cancer cell proliferation, migration, and invasion .

Mode of Action

F5097-1434 is a radioimmunoconjugate consisting of a humanized monoclonal antibody (AVE1642) that binds to the external domain of IGF-1R . This binding is facilitated by a proprietary bifunctional chelate and the alpha-emitting radionuclide actinium-225 (Ac-225) . The internalization of the radioimmunoconjugate and decay of Ac-225 causes tumor cell death primarily through double-stranded DNA breaks .

Biochemical Pathways

The binding of F5097-1434 to IGF-1R initiates a series of biochemical reactions leading to cell deathIt is known that the interaction of the compound with igf-1r leads to dna damage and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetics of F5097-1434 are currently being investigated in a Phase 1 clinical trial . The study aims to determine the safety, tolerability, and pharmacokinetics of F5097-1434, as well as to establish the maximum tolerated dose and potentially the recommended Phase 2 dose

Result of Action

The primary result of F5097-1434’s action is the induction of tumor cell death . This is achieved through the generation of double-stranded DNA breaks, which lead to apoptosis . The compound’s efficacy in causing tumor cell death is currently being evaluated in clinical trials .

Action Environment

The action, efficacy, and stability of F5097-1434 can be influenced by various environmental factors These may include the physiological environment of the tumor, the presence of other medications, and individual patient characteristics.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Orientations Futures

The potential applications of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide are still being explored and there are a number of potential future directions for research. These include further investigation into its anti-inflammatory effects, its potential as a cancer treatment, and its potential as a treatment for Alzheimer’s disease and other neurological disorders. Additionally, further research into its effects on glucose levels, its potential as a treatment for diabetic nephropathy, and its potential as a treatment for asthma, bronchitis, and allergic rhinitis could yield promising results. Finally, further research into its mechanism of action could lead to a better understanding of how it works and how it could be used to treat a variety of diseases and conditions.

Méthodes De Synthèse

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(3-methylphenoxy)acetamide can be synthesized in a two-step process. The first step involves the reaction of 2-methoxyethylchloroformate with 2-chloro-3-methylphenoxyacetyl chloride in the presence of sodium carbonate in dichloromethane. This results in the formation of the intermediate, N-(2-chloro-3-methylphenoxy)acetamide. The second step involves the reaction of the intermediate with 4-{[(2-methoxyethyl)carbamoyl]methyl}phenylmagnesium bromide in the presence of a base, such as sodium hydroxide. This results in the formation of this compound.

Propriétés

IUPAC Name

N-(2-methoxyethyl)-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-15-4-3-5-18(12-15)26-14-20(24)22-17-8-6-16(7-9-17)13-19(23)21-10-11-25-2/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZDZPPMBDNWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.